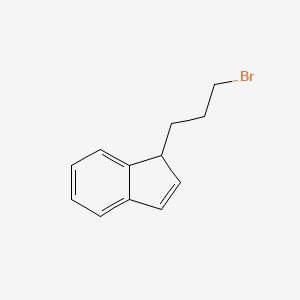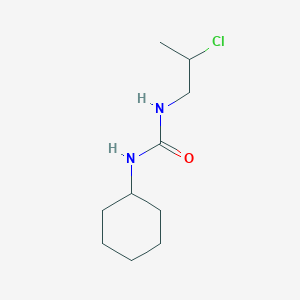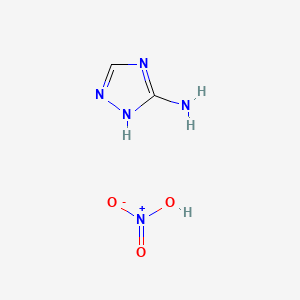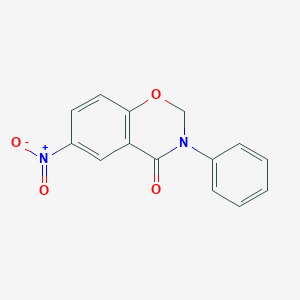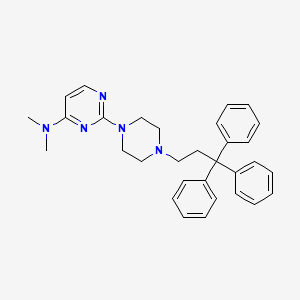![molecular formula C17H32O B14715510 [[1,1'-Bi(cyclooctane)]-1-yl]methanol CAS No. 21962-13-0](/img/structure/B14715510.png)
[[1,1'-Bi(cyclooctane)]-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[1,1’-Bi(cyclooctane)]-1-yl]methanol: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is particularly interesting due to its unique structure, which consists of two cyclooctane rings connected by a methanol group. The presence of the methanol group introduces a hydroxyl functional group, making it a versatile compound in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[1,1’-Bi(cyclooctane)]-1-yl]methanol can be achieved through several methods. One common approach involves the dimerization of cyclooctene followed by the introduction of a methanol group. This process typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of [[1,1’-Bi(cyclooctane)]-1-yl]methanol may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: [[1,1’-Bi(cyclooctane)]-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alkanes or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [[1,1’-Bi(cyclooctane)]-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s hydroxyl group makes it a potential candidate for biological studies, particularly in understanding the interactions between hydroxyl-containing compounds and biological systems.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.
Mecanismo De Acción
The mechanism by which [[1,1’-Bi(cyclooctane)]-1-yl]methanol exerts its effects involves the interaction of its hydroxyl group with various molecular targets. The hydroxyl group can participate in hydrogen bonding, making it a versatile functional group in chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
Cyclooctanol: A similar compound with a single cyclooctane ring and a hydroxyl group.
Cyclooctanone: A compound with a cyclooctane ring and a carbonyl group.
Cyclooctane: The parent hydrocarbon without any functional groups.
Uniqueness: [[1,1’-Bi(cyclooctane)]-1-yl]methanol is unique due to its dual cyclooctane rings connected by a methanol group. This structure provides distinct chemical properties and reactivity compared to other cyclooctane derivatives.
Propiedades
Número CAS |
21962-13-0 |
|---|---|
Fórmula molecular |
C17H32O |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
(1-cyclooctylcyclooctyl)methanol |
InChI |
InChI=1S/C17H32O/c18-15-17(13-9-5-2-6-10-14-17)16-11-7-3-1-4-8-12-16/h16,18H,1-15H2 |
Clave InChI |
DSWDLYJUDSDCCX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)C2(CCCCCCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
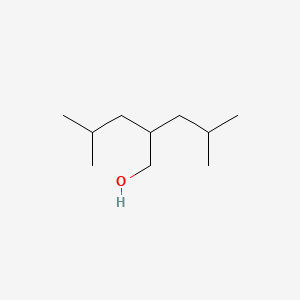
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
